Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate
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Overview
Description
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate is a complex organic compound with a unique structure that includes both sulfonyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate typically involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The sulfonyl group is introduced through a sulfonation reaction, which involves the reaction of the aromatic ring with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and sulfonyl groups can be reduced under specific conditions to yield alcohols and thiols, respectively.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzoquinones, while reduction of the ester group may produce primary alcohols.
Scientific Research Applications
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate involves its interaction with specific molecular targets. The sulfonyl and ester groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methylparaben: A similar compound with a simpler structure, commonly used as a preservative in cosmetics and pharmaceuticals.
Methyl 3-hydroxybenzoate: Another related compound, used in the synthesis of various organic molecules.
Uniqueness
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate is unique due to its combination of sulfonyl and ester functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
56923-27-4 |
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Molecular Formula |
C18H18O8S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methylphenyl)sulfonyl-3-methylbenzoate |
InChI |
InChI=1S/C18H18O8S/c1-9-5-11(7-13(15(9)19)17(21)25-3)27(23,24)12-6-10(2)16(20)14(8-12)18(22)26-4/h5-8,19-20H,1-4H3 |
InChI Key |
MPVLWHAACUEDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)OC)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C(=O)OC |
Origin of Product |
United States |
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